7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one
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Overview
Description
“7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one” is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the core structure: This could involve cyclization reactions where starting materials such as amines, thiols, and carbonyl compounds are reacted under specific conditions.
Introduction of functional groups:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to modify the imino group.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents such as ethanol, dichloromethane, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could lead to amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one” exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Disrupting cellular processes: Leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one: can be compared with other heterocyclic compounds containing nitrogen and sulfur, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
69836-19-7 |
---|---|
Molecular Formula |
C8H6N4OS |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
10-amino-2-thia-7,11,12-triazatricyclo[6.3.1.04,12]dodeca-1(11),4,7,9-tetraen-6-one |
InChI |
InChI=1S/C8H6N4OS/c9-5-2-6-11-7(13)1-4-3-14-8(10-5)12(4)6/h1-2H,3,9H2 |
InChI Key |
COAFEHXNUMUMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=O)N=C3N2C(=NC(=C3)N)S1 |
Origin of Product |
United States |
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